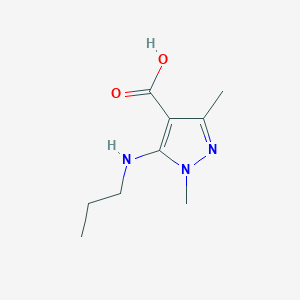

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid

Description

1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl-substituted pyrazole core, a propylamino group at the 5-position, and a carboxylic acid moiety at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Pyrazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as well as their utility in constructing metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1,3-dimethyl-5-(propylamino)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15N3O2/c1-4-5-10-8-7(9(13)14)6(2)11-12(8)3/h10H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

PTFKDLMXKVHHRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C(=NN1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives with additional functional groups.

Reduction: Reduced pyrazole derivatives with altered electronic properties.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the propylamino group.

Scientific Research Applications

1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties. Pyrazole derivatives are studied for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The propylamino group can enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid with analogous pyrazole derivatives, focusing on synthesis, substituent effects, and applications.

Substituent-Driven Functional Differences

- Biological Activity : Ester/amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid () demonstrate significant antiproliferative activity, suggesting that similar modifications to the target compound (e.g., esterification of the carboxylic acid) could enhance bioactivity .

Biological Activity

1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in medicinal chemistry.

- Molecular Formula : C9H15N3O2

- Molecular Weight : 197.23 g/mol

- IUPAC Name : 1,3-dimethyl-5-(propylamino)pyrazole-4-carboxylic acid

- Canonical SMILES : CCCNC1=C(C(=NN1C)C)C(=O)O

Synthesis

The synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with propylamine under reflux conditions in organic solvents like ethanol or methanol. This method allows for controlled reaction parameters to ensure high yield and purity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity and specificity due to the propylamino group.

Pharmacological Applications

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid may inhibit pro-inflammatory cytokines such as TNFα, thus reducing inflammation .

- Analgesic Activity : The compound has been investigated for its analgesic properties, potentially providing pain relief through modulation of pain pathways in the central nervous system .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation in various cancer lines .

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds can significantly reduce inflammation markers in vitro. The study highlighted that 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid showed a dose-dependent inhibition of TNFα-induced NF-κB activation, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity Assessment

In another research effort focusing on antitumor activity, compounds with structural similarities to 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid were tested against human cancer cell lines (MGC-803, Hela). Results indicated significant cytotoxicity at higher concentrations, leading to G2/M phase arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:

| Compound Name | Key Properties |

|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | Lacks propylamino group; different reactivity |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Contains amino group; alters biological activity |

| 1,3-Dimethyl-5-(methylamino)-1H-pyrazole | Methylamino group affects steric properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.